(E)-3-(furan-2-yl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one
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Description
(E)-3-(furan-2-yl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H22N2O2S and its molecular weight is 306.42. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Aza-Piancatelli Rearrangement : The synthesis of complex oxazine and thiazine derivatives from furan-2-yl(phenyl)methanol derivatives through the aza-Piancatelli rearrangement, showcasing the compound's utility in constructing nitrogen-containing heterocycles with high selectivity and yields. This methodology is notable for its efficiency, showcasing the potential of furan derivatives in heterocyclic synthesis (B. Reddy et al., 2012).
Carbenoid Insertions : The behavior of α-diazo ketones linked to furan and thiophene in carbenoid insertions catalyzed by rhodium(II) acetate, demonstrating the unique reactivity of these systems and their potential in generating novel cyclic structures (K. Yong et al., 1998).
Metal Carbene Precursors : Exploration of 4-diazoisochroman-3-imines as metal carbene precursors for synthesizing isochromene derivatives, highlighting the versatility of diazo compounds in accessing spirocyclic and heterocyclic architectures (Anni Ren et al., 2017).
Heterocyclic Compound Synthesis
Furan and Thiophene Derivatives : The development of methods for the synthesis of indenothiophenes and indenofurans with acrylic acid units, demonstrating the compound's utility in constructing complex polycyclic structures that could have implications for materials science and pharmaceutical research (K. Jeon & K. Lee, 2008).
Dibenzo-Diazepin-1-one Derivatives : The synthesis of a new series of 3-(furan-2-yl) dibenzo-diazepin-1-one derivatives, showcasing the potential of furan derivatives in the construction of complex diazepine systems, which could have various pharmacological applications (Fang‐Ming Wang et al., 2016).
Novel Ring Systems and Applications
Polycyclic Ring Systems : Utilization of metallocarbenoid-induced cyclization for the construction of novel furo[3,4-c]furans, indicating the role of furan derivatives in generating polyheterocyclic systems that could be of interest in developing new molecular architectures (Padwa & Straub, 2000).
Phenothiazine-Based Solar Cells : Investigation into phenothiazine derivatives with furan linkers for dye-sensitized solar cells, showing the impact of furan derivatives on enhancing solar energy-to-electricity conversion efficiency, highlighting their potential in renewable energy technologies (Se Hun Kim et al., 2011).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c19-16(5-4-15-3-1-11-20-15)18-8-2-7-17(9-10-18)14-6-12-21-13-14/h1,3-5,11,14H,2,6-10,12-13H2/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJWLGGLLHZBSW-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C=CC2=CC=CO2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)C(=O)/C=C/C2=CC=CO2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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